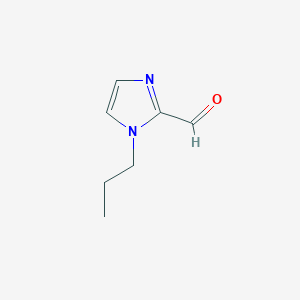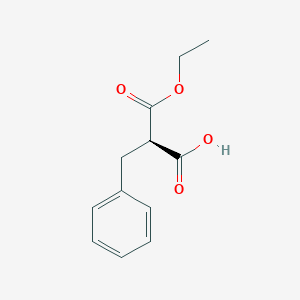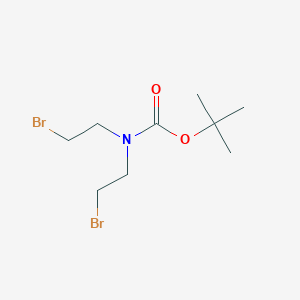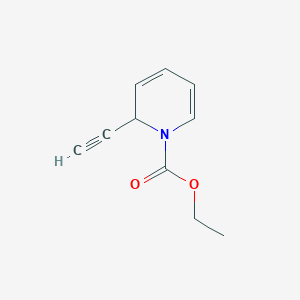
ethyl 2-ethynyl-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains a pyridine ring and an ethynyl group, which makes it an important building block for the synthesis of various organic compounds.
Scientific Research Applications
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Mechanism Of Action
The mechanism of action of ethyl 2-ethynyl-2H-pyridine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile due to the presence of the ethynyl group, which can undergo addition reactions with electrophiles.
Biochemical And Physiological Effects
The biochemical and physiological effects of ethyl 2-ethynyl-2H-pyridine-1-carboxylate are not well studied. However, it has been reported to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of using ethyl 2-ethynyl-2H-pyridine-1-carboxylate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water and some organic solvents can limit its use in certain experiments.
Future Directions
There are many future directions for the research and development of ethyl 2-ethynyl-2H-pyridine-1-carboxylate. One potential direction is the synthesis of new organic compounds using ethyl 2-ethynyl-2H-pyridine-1-carboxylate as a building block. Another direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics. Additionally, its potential applications in coordination chemistry and bioimaging should be further explored.
Synthesis Methods
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate can be synthesized using various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of ethyl 2-bromo-2H-pyridine-1-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction produces ethyl 2-ethynyl-2H-pyridine-1-carboxylate in good yield and purity.
properties
CAS RN |
160464-59-5 |
|---|---|
Product Name |
ethyl 2-ethynyl-2H-pyridine-1-carboxylate |
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
ethyl 2-ethynyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-3-9-7-5-6-8-11(9)10(12)13-4-2/h1,5-9H,4H2,2H3 |
InChI Key |
LXAUJPAMFZJDJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC=CC1C#C |
Canonical SMILES |
CCOC(=O)N1C=CC=CC1C#C |
synonyms |
1(2H)-Pyridinecarboxylic acid, 2-ethynyl-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



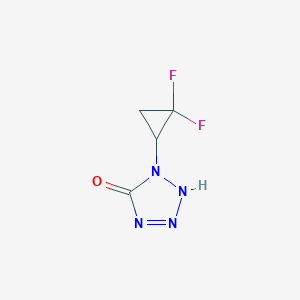
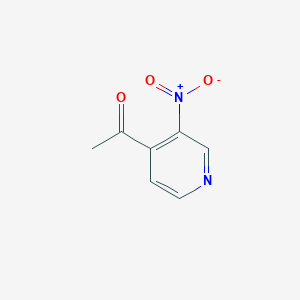
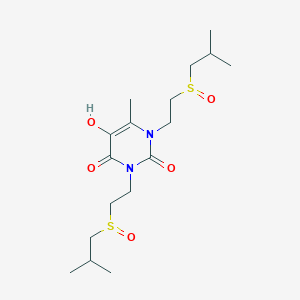

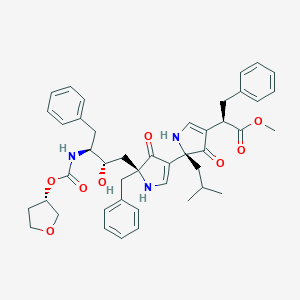
![3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene](/img/structure/B67664.png)
![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)

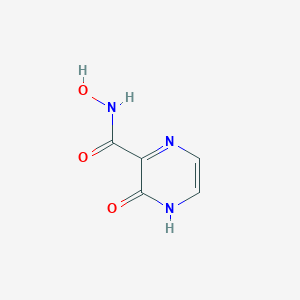

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)
